molecular formula C10H16N4 B13336118 (4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine

(4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine

Cat. No.: B13336118
M. Wt: 192.26 g/mol
InChI Key: LXFKDGYUFOFAKW-UHFFFAOYSA-N
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Description

(4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine is a compound that features a pyrimidine ring substituted with a pyrrolidine ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid . This reaction yields the desired pyrimidine derivative, which can then be further functionalized.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

(4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring and a pyrimidine ring makes it a versatile scaffold for drug discovery and other applications.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methanamine

InChI

InChI=1S/C10H16N4/c1-8-6-10(13-9(7-11)12-8)14-4-2-3-5-14/h6H,2-5,7,11H2,1H3

InChI Key

LXFKDGYUFOFAKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CN)N2CCCC2

Origin of Product

United States

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